Product packaging for Cyclopentane-1,1-dicarboxylic acid(Cat. No.:CAS No. 5802-65-3)

Cyclopentane-1,1-dicarboxylic acid

Cat. No.: B1361529
CAS No.: 5802-65-3
M. Wt: 158.15 g/mol
InChI Key: YZFOGXKZTWZVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Cyclic Dicarboxylic Acid Research

Cyclic dicarboxylic acids are a class of organic compounds characterized by a cycloalkane ring substituted with two carboxylic acid groups. The position of these acidic groups and the size of the ring are critical determinants of the molecule's properties and reactivity. Cyclopentane-1,1-dicarboxylic acid belongs to the sub-family of geminal cycloalkanedicarboxylic acids, where both carboxyl groups are bonded to the same carbon atom.

This structural arrangement is key to one of their most studied reactions: thermal decarboxylation. Research into the kinetics of this reaction for various 1,1-cycloalkanedicarboxylic acids reveals a significant dependence on ring size. Studies have shown that the rate of decarboxylation varies across different ring structures, providing insights into the steric strain and conformational energies of the parent cycloalkanes. acs.org For instance, the relative stability and conformational flexibility of the cyclopentane (B165970) ring compared to cyclopropane (B1198618) or cyclohexane (B81311) rings influence the energetics of forming the transition state required for decarboxylation. acs.org

The synthesis of these compounds often follows a common pathway, typically involving the alkylation of a malonic ester with a suitable dihaloalkane. For this compound, this is commonly achieved by reacting diethyl malonate with 1,4-dibromobutane (B41627) in the presence of a base, followed by hydrolysis of the resulting diester. patsnap.com This general strategy is also applicable for synthesizing related compounds like cyclopropane-1,1-dicarboxylic acid (using 1,2-dibromoethane) and cyclobutane-1,1-dicarboxylic acid (using 1,3-dibromopropane). orgsyn.orgoregonstate.edu

CompoundRing SizeMolecular FormulaMolecular Weight ( g/mol )
Cyclopropane-1,1-dicarboxylic acid3C₅H₆O₄130.10
Cyclobutane-1,1-dicarboxylic acid4C₆H₈O₄144.13
This compound 5 C₇H₁₀O₄ 158.15
Cyclohexane-1,1-dicarboxylic acid6C₈H₁₂O₄172.18

Significance and Current Research Trajectories of this compound

The significance of this compound in academic research lies primarily in its role as a versatile building block and structural motif in organic synthesis and medicinal chemistry. The cyclopentane ring is a common feature in many biologically active molecules and natural products, such as certain prostaglandins (B1171923) and steroids.

While direct applications of the acid itself are limited, its derivatives are of considerable interest. For instance, the related compound cyclobutane-1,1-dicarboxylic acid is a key precursor in the synthesis of the anticancer drug carboplatin. wikipedia.org This highlights the potential of cycloalkane-1,1-dicarboxylic acids as starting materials for pharmaceuticals. Research in medicinal chemistry explores the incorporation of constrained ring systems, like the cyclopentane moiety, to create molecules with specific three-dimensional shapes that can interact with biological targets. The fused cyclopentane ring, for example, has been shown to be a valuable component in the development of nuclear receptor modulators, contributing to the potency and efficacy of the resulting compounds. acs.org

Current research continues to explore the utility of this compound and its analogs as scaffolds. Potentiometric studies have investigated the formation of complexes between this acid and various bivalent metal ions, indicating its potential use in coordination chemistry. acs.org Its structural rigidity and the defined spatial orientation of its functional groups make it a valuable tool for creating complex molecular architectures and for studying structure-activity relationships in various chemical and biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O4 B1361529 Cyclopentane-1,1-dicarboxylic acid CAS No. 5802-65-3

Properties

IUPAC Name

cyclopentane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFOGXKZTWZVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901708
Record name NoName_846
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5802-65-3
Record name 5802-65-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for Cyclopentane 1,1 Dicarboxylic Acid and Its Analogues

Classical Synthetic Approaches

Classical methods for the synthesis of cyclopentane-1,1-dicarboxylic acid have long been established, primarily relying on the functionalization of dicarboxylate precursors, oxidative cleavage of cyclic alkenes, and hydrolysis of ester or hydantoin (B18101) derivatives.

Alkylation Reactions of Dicarboxylate Precursors

A prominent and widely utilized method for synthesizing this compound and its derivatives is the malonic ester synthesis. libretexts.orglibretexts.org This approach involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable dihaloalkane. libretexts.orgorgoreview.com

The process begins with the deprotonation of diethyl malonate using a base, typically sodium ethoxide, to form a resonance-stabilized enolate. libretexts.orgmasterorganicchemistry.com This enolate then acts as a nucleophile, attacking a dihaloalkane like 1,4-dibromobutane (B41627) in a sequence of two SN2 reactions. The first reaction forms an open-chain intermediate, which then undergoes an intramolecular SN2 reaction to form the cyclopentane (B165970) ring. libretexts.orgorgoreview.com

The resulting diethyl cyclopentane-1,1-dicarboxylate can then be hydrolyzed to the corresponding dicarboxylic acid. libretexts.org This hydrolysis is typically achieved by heating with aqueous acid, which converts the ester groups into carboxylic acid groups. Subsequent heating leads to decarboxylation if there is a carboxyl group beta to another carbonyl group, although for this compound, the geminal dicarboxylic acid is the stable product under these conditions. libretexts.orglibretexts.org

This method is versatile and can be adapted to produce various substituted cyclopentane carboxylic acids by using different alkyl halides. orgoreview.com

Table 1: Key Steps in Malonic Ester Synthesis for this compound

StepReactionReagentsProduct
1Enolate FormationDiethyl malonate, Sodium ethoxideDiethyl malonate enolate
2AlkylationDiethyl malonate enolate, 1,4-DihalobutaneDiethyl cyclopentane-1,1-dicarboxylate
3HydrolysisDiethyl cyclopentane-1,1-dicarboxylate, Acid/HeatThis compound

Oxidative Cleavage Strategies of Cyclopentene (B43876) Derivatives

Oxidative cleavage of the double bond in cyclopentene derivatives provides another route to dicarboxylic acids. Ozonolysis is a powerful technique for this transformation. quora.comwikipedia.org In this reaction, ozone (O₃) is passed through a solution of a cyclopentene derivative, leading to the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide. quora.com

The work-up conditions following the ozonolysis determine the final product. Oxidative work-up, typically using hydrogen peroxide, will yield a dicarboxylic acid. quora.comwikipedia.org For example, the ozonolysis of a suitably substituted cyclopentene followed by oxidative work-up can produce this compound. acs.orgacs.org The choice of solvent and reaction temperature is crucial for the efficiency of the reaction. wikipedia.org

Hydrolysis of Corresponding Esters and Hydantoins

The final step in many synthetic routes to this compound is the hydrolysis of a more complex precursor.

Hydrolysis of Esters: As mentioned in the malonic ester synthesis (Section 2.1.1), diethyl cyclopentane-1,1-dicarboxylate is a common intermediate. nih.govchemspider.comsigmaaldrich.com This diester can be converted to the diacid through saponification, which involves heating the ester with a strong base like sodium hydroxide, followed by acidification. libretexts.org Alternatively, acid-catalyzed hydrolysis can also be employed. libretexts.org

Hydrolysis of Hydantoins: Hydantoins, which are heterocyclic compounds, can serve as precursors to amino acids and their corresponding dicarboxylic acids. nih.govwikipedia.org The hydrolysis of a spirohydantoin derived from cyclopentanone (B42830) can lead to the formation of 1-aminocyclopentanecarboxylic acid. nih.govresearchgate.net This process typically involves heating the hydantoin with a strong acid or base. wikipedia.orgacs.org While this method directly yields an amino acid analogue, modifications of the Bucherer-Bergs reaction can be used to synthesize the dicarboxylic acid itself. researchgate.net Papain, a proteolytic enzyme, has also been shown to catalyze the hydrolysis of hydantoins to their corresponding N-carbamoyl amino acids, which can then be chemically hydrolyzed to the amino acid. nih.gov

Advanced and Stereoselective Synthesis Protocols

Modern synthetic chemistry offers more sophisticated and stereoselective methods for the preparation of this compound and its analogues, enabling greater control over the molecular architecture.

Ruthenium-Catalyzed Cyclization Methods

Ruthenium complexes have emerged as powerful catalysts for various organic transformations, including the synthesis of cyclic compounds. Ruthenium-catalyzed allylation-cyclization reactions of 1,3-dicarbonyl compounds with 1-vinyl propargyl alcohols can lead to the formation of spirocarbocycles in a one-pot cascade process. nih.gov These reactions are atom-economical and environmentally benign, often generating water as the only byproduct. nih.gov The specific reaction pathway and resulting product structure are highly dependent on the substitution pattern of the starting materials. nih.gov

Bucherer-Bergs Reactions for Amino Acid Analogs

The Bucherer-Bergs reaction is a classic multicomponent reaction that provides access to hydantoins from carbonyl compounds, ammonium (B1175870) carbonate, and potassium cyanide. wikipedia.orgmdpi.comambeed.com This reaction is particularly useful for the synthesis of 5,5-disubstituted hydantoins. mdpi.com When cyclopentanone is used as the starting carbonyl compound, the reaction yields a spirohydantoin. wikipedia.org

This spirohydantoin can then be hydrolyzed to produce 1-aminocyclopentanecarboxylic acid, an important amino acid analog. wikipedia.orgorganic-chemistry.org The hydrolysis of the hydantoin ring opens it up to form the corresponding amino acid. wikipedia.org This method is a cornerstone for the synthesis of various α-amino acids. researchgate.net

Asymmetric Synthesis Strategies for Functionalized Derivatives

The asymmetric synthesis of functionalized cyclopentane derivatives is a field of considerable interest due to the potential biological activity of the resulting molecules. mdpi.com A notable strategy involves a domino reaction initiated by a Michael addition, followed by an intramolecular cyclization. For instance, the reaction of tert-butyl methyl (E,E)-octa-2,6-dienedioate with lithium N-α-methylbenzyl-N-benzylamide can produce orthogonally functionalized cyclopentane-1-carboxylate derivatives. mdpi.com This method allows for the creation of multiple stereocenters in a controlled manner.

Another approach utilizes a multicatalytic cascade process. A one-pot, asymmetric formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, catalyzed by a secondary amine and an N-heterocyclic carbene, affords densely functionalized cyclopentanones with high enantioselectivities. nih.gov This process demonstrates the power of concurrent catalysis, where the one-pot reaction can be more efficient than a stepwise approach. nih.gov

Furthermore, the synthesis of cis- and trans-1-methyl-cyclopentane-1,2-dicarboxylic acids has been reported, highlighting the ability to control the stereochemistry of substituents on the cyclopentane ring. acs.org These asymmetric strategies are crucial for accessing specific stereoisomers of functionalized cyclopentane dicarboxylic acid derivatives for various applications.

Direct Carboxylation Techniques

Direct carboxylation offers a more straightforward route to dicarboxylic acids by introducing carboxyl groups directly onto a cyclopentane framework. smolecule.com While specific examples for this compound are not extensively detailed in the provided results, the principle is a known synthetic strategy. smolecule.com This method avoids the multi-step sequences often associated with traditional synthetic routes.

A related approach involves the ring contraction of a cyclohexane (B81311) derivative. This can directly yield a cyclopentanecarboxylic acid or a precursor that can be easily converted to the desired acid. google.com This process can be more efficient as cyclohexane precursors are often more readily accessible from inexpensive commercial materials. google.com

Synthesis via Silver Carboxylate Intermediates

The use of silver carboxylate intermediates in the synthesis of dicarboxylic acids is a known method, although specific applications to this compound were not prominently featured in the search results. A PubChem entry for cyclobutane-1,1-dicarboxylic acid;silver indicates the existence of such intermediates. nih.gov These intermediates can be valuable in specific synthetic transformations, potentially offering alternative reactivity or selectivity compared to other methods. Further research would be needed to detail the specific application of silver carboxylate intermediates in the synthesis of this compound.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes using less hazardous reagents, improving atom economy, and reducing waste generation.

One approach that aligns with green chemistry is the development of catalytic processes. For example, the use of metal triflate and Pd/C catalyst systems for the selective hydrodeoxygenation of cellulose-derived platform chemicals to produce medium-chain dicarboxylic acids demonstrates a move towards more sustainable feedstocks. rsc.org While not directly applied to this compound in the provided results, this strategy highlights the potential for using renewable resources in dicarboxylic acid synthesis.

Chemical Reactivity and Transformation Studies of Cyclopentane 1,1 Dicarboxylic Acid

Carboxylic Acid Group Reactivity Profiles

The primary sites for chemical transformation in Cyclopentane-1,1-dicarboxylic acid are the two carboxylic acid groups. These groups undergo a variety of reactions typical of carboxylic acids, including esterification, amidation, decarboxylation, and reduction.

Esterification Reactions and Kinetic Analysis

The conversion of this compound to its corresponding esters is a fundamental transformation, typically achieved through Fischer esterification. This acid-catalyzed reaction with an alcohol, such as methanol or ethanol, yields the corresponding dialkyl cyclopentane-1,1-dicarboxylate. The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the product.

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.

While specific kinetic studies for the esterification of this compound are not extensively detailed in the available literature, the kinetics of related compounds such as cyclopentanecarboxylic acid have been investigated. For instance, the reaction of cyclopentanecarboxylic acid with subcritical methanol follows first-order kinetics with an activation energy of 13.97 kcal/mol. researchgate.net It is expected that the esterification of this compound would follow a similar kinetic profile, although the presence of two adjacent carboxyl groups might introduce steric hindrance and electronic effects that could influence the reaction rates.

Table 1: General Conditions for Fischer Esterification

ParameterCondition
Reactants This compound, Alcohol (e.g., Methanol, Ethanol)
Catalyst Strong acid (e.g., H₂SO₄, HCl)
Solvent Excess of the reacting alcohol
Temperature Typically reflux temperature of the alcohol

Amidation Reactions for Diverse Derivatives

The synthesis of amides from this compound provides a pathway to a diverse range of derivatives. Direct reaction with an amine is generally not feasible as it results in an acid-base reaction, forming a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid groups must first be "activated".

Common methods for amidation include:

Conversion to Acyl Chlorides: Treatment of the dicarboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid groups into more reactive acyl chlorides. These readily react with primary or secondary amines to form the corresponding diamides.

Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation directly from the carboxylic acid and amine at room temperature. These agents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.

These methods can be employed to synthesize a variety of diamides, including those with alkyl, aryl, or more complex substituents, depending on the amine used.

Decarboxylation Mechanisms and Kinetic Investigations

This compound, as a substituted malonic acid, undergoes thermal decarboxylation to yield cyclopentanecarboxylic acid and carbon dioxide. This reaction typically requires heating. wikipedia.org The mechanism of decarboxylation of malonic acid and its derivatives is thought to proceed through a cyclic transition state. youtube.com This involves the formation of an enol intermediate, which then tautomerizes to the final carboxylic acid product. youtube.com

The kinetics of the decarboxylation of several 1,1-cycloalkanedicarboxylic acids have been studied in various solvents and in the molten state. acs.org The study revealed that there is no simple correlation between the reaction rate and the ring size or the solvent used. Instead, the enthalpy (ΔH) and entropy (ΔS) of activation tend to compensate for each other, resulting in rates that fall within a relatively limited range. acs.org

Table 2: Kinetic Data for the Decarboxylation of this compound in Various Solvents acs.org

SolventTemperature (°C)ΔH* (kcal/mol)ΔS* (e.u./mol)
Collidine170-19033.7-1.1
Diethylene glycol170-19032.7-5.4
98% Sulfuric acid80-10027.6-4.6
85% Phosphoric acid130-15033.53.3
None (molten)185-19542.118.2

Computational studies on the decarboxylation of a related compound, 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid, support a concerted mechanism involving a six-membered ring transition state for the C-C bond cleavage and O-H bond formation. researchgate.net

Reduction Pathways to Alcohol Derivatives

The reduction of the carboxylic acid groups of this compound to primary alcohols yields 1,1-bis(hydroxymethyl)cyclopentane. Due to the low reactivity of carboxylic acids towards reduction, strong reducing agents are required.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide and yield the diol. libretexts.orgorgosolver.com Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids. libretexts.org

The reduction of the related trans-1,2-cyclopentanedicarboxylic acid ester with lithium aluminum hydride has been shown to produce trans-1,2-bis(hydroxymethyl)cyclopentane. oregonstate.edu A similar pathway is expected for this compound, where both carboxyl groups are reduced to hydroxymethyl groups.

Reactions with Fluorinating Agents (e.g., Sulfur Tetrafluoride)

Fluorinating agents can be used to convert the carboxylic acid groups into trifluoromethyl groups. Sulfur tetrafluoride (SF₄) is a powerful reagent for this purpose. The reaction of a carboxylic acid with SF₄ replaces both carbonyl oxygen and hydroxyl group with fluorine atoms.

While specific studies on the reaction of this compound with SF₄ are not detailed in the searched literature, the reactivity of similar compounds suggests a predictable outcome. For example, cyclopropane (B1198618) carboxylic acid derivatives have been successfully converted into compounds containing trifluoromethyl groups using SF₄. researchgate.net This suggests that this compound would react with sulfur tetrafluoride to yield 1,1-bis(trifluoromethyl)cyclopentane.

Cyclopentane (B165970) Ring Reactivity and Transformations

The cyclopentane ring in this compound is generally stable and less reactive compared to the carboxylic acid functional groups. The presence of two electron-withdrawing carboxyl groups on the same carbon atom tends to deactivate the ring towards electrophilic attack.

Transformations involving the cyclopentane ring of this molecule are not commonly reported. The primary focus of its chemistry is the modification of the carboxyl groups. Synthetic routes often focus on constructing the cyclopentane ring with the desired dicarboxylic acid functionality already in place, for example, through ring-contraction methods. google.com Any transformations intended for the ring would likely require harsh conditions or specific catalytic systems designed for C-H bond functionalization, and would have to compete with the reactivity of the carboxyl groups. Therefore, the main utility of this compound in synthesis is as a scaffold, with the reactivity being dominated by its functional groups.

Elucidation of Reaction Pathways and Mechanistic Insights

Understanding the reaction pathways and mechanisms is fundamental to controlling the outcomes of chemical transformations involving this compound and its derivatives.

Cycloaddition Reactions: The mechanism for the visible-light-induced [3+2]-photocycloaddition is believed to proceed through a radical pathway. acs.org The process is initiated by the photoexcited catalyst generating an amine radical cation from the N-cyclopropylamine. This is followed by a ring-opening to form a distonic radical cation, which acts as the three-carbon component in the cycloaddition with the 3-cyanochromone. The formation of a 1,4-biradical species has been proposed as a key intermediate in similar ring contractions that lead to the formation of five-membered rings. acs.org

Oxidative Transformations: The NHPI-catalyzed oxidation of the cyclopentane scaffold is initiated by the formation of the phthalimide N-oxyl (PINO) radical. researchgate.net This highly reactive radical abstracts a hydrogen atom from a C-H bond on the cyclopentane ring, generating a cyclopentyl radical. This radical then reacts with molecular oxygen (O₂) to form a cyclopentylperoxy radical, which propagates a radical chain reaction leading to the various oxidized products. researchgate.net

Nucleophilic Acyl Substitution: The mechanism for nucleophilic acyl substitution at the ester centers is a two-step addition-elimination process. youtube.com First, the nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate where the carbon is sp³-hybridized. pressbooks.pub In the second step, the carbonyl π bond is reformed, and the original alkoxy group is eliminated as a leaving group. youtube.com In acid-catalyzed reactions like Fischer esterification, the carbonyl oxygen is first protonated to activate the carbonyl group toward nucleophilic attack by a weaker nucleophile like an alcohol. libretexts.orglibretexts.org

Decarboxylation Pathways: For related compounds such as 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid, computational studies have elucidated the mechanism of diastereoselective decarboxylation. The reaction proceeds through a concerted mechanism involving a six-membered ring transition state, which facilitates simultaneous C-C bond breaking and O-H bond formation. researchgate.net The stereochemistry of the final product is determined by the relative stability of the transition states and the final products, with the trans isomer often being favored due to reduced steric hindrance. researchgate.net

Derivatives of Cyclopentane 1,1 Dicarboxylic Acid: Synthetic Scope and Research Applications

Synthesis and Utility of Mono- and Di-esters of Cyclopentane-1,1-dicarboxylic Acid

The esterification of this compound to its corresponding mono- and di-esters represents a fundamental transformation, enhancing its utility in subsequent synthetic manipulations. Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, are commonly employed. The choice of alcohol allows for the introduction of a wide variety of ester functionalities, thereby modulating the steric and electronic properties of the resulting molecule.

Mono-esters of dicarboxylic acids can be selectively synthesized by controlling the stoichiometry of the reagents or by employing protecting group strategies. These mono-esters are valuable intermediates, as they possess a free carboxylic acid group that can undergo further transformations, such as amidation or conversion to an acid chloride, while the ester group serves as a protecting group or a point for later modification.

Di-esters of this compound are frequently utilized as starting materials in reactions such as the Dieckmann condensation for the synthesis of fused ring systems. Furthermore, these diesters can serve as precursors to other functional groups through reduction or reaction with organometallic reagents. The utility of these esters lies in their ability to act as key building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural product analogues.

Halogenated Derivatives, with a Focus on Fluorinated Analogues

The introduction of halogen atoms, particularly fluorine, into organic molecules can profoundly influence their physicochemical and biological properties. While direct halogenation of this compound can be challenging, the synthesis of halogenated precursors followed by the formation of the dicarboxylic acid moiety is a common strategy.

The synthesis of fluorinated analogues of cyclopentane (B165970) derivatives has garnered significant interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis of such compounds often involves the use of specialized fluorinating reagents. For instance, the synthesis of fluorinated bicyclo[1.1.1]pentanes, which share structural similarities with cyclopentane derivatives, has been achieved through multi-step sequences. These methods can potentially be adapted for the synthesis of fluorinated this compound derivatives.

Amino Acid Derivatives, including 1-Amino-1,2-cyclopentanedicarboxylic Acid Isomers

Amino acid derivatives of this compound are of significant interest in medicinal chemistry, particularly as rigid analogues of natural amino acids like glutamate and aspartate. These constrained analogues can provide valuable insights into receptor binding and pharmacology.

The synthesis of 1-aminocyclopentane-1,2-dicarboxylic acid isomers often involves multi-step reaction sequences starting from functionalized cyclopentane precursors. These synthetic routes are designed to control the stereochemistry at the two chiral centers, leading to the formation of specific cis or trans isomers. The separation and characterization of these isomers are crucial for understanding their distinct biological activities.

Carbamoyl Derivatives and their Structural Investigations

Carbamoyl derivatives of this compound are compounds containing an amide group attached to one of the carboxyl functions. These derivatives can be synthesized through the reaction of the corresponding ester or acid chloride with an amine.

A notable example is the synthesis and structural investigation of 3-(aminocarbonyl)-2,2-dimethylthis compound. nih.govresearchgate.net This compound was obtained as a minor product from the ring-opening reaction of 8,8-dimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid with ammonia in methanol. nih.govresearchgate.net X-ray crystallographic analysis revealed that the five-membered cyclopentane ring adopts an envelope conformation. nih.govresearchgate.net The crystal structure is stabilized by a three-dimensional network of intermolecular hydrogen bonds involving the amide and carboxylic acid groups. nih.govresearchgate.net

Table 1: Crystal Data and Structure Refinement for 3-(aminocarbonyl)-2,2-dimethylthis compound researchgate.net

ParameterValue
Empirical formulaC₁₀H₁₅NO₅
Formula weight229.23
Temperature296(2) K
Wavelength0.71073 Å
Crystal systemTetragonal
Space groupP4₂₂
Unit cell dimensionsa = 9.4424 (1) Å, α = 90°b = 9.4424 (1) Å, β = 90°c = 24.7343 (5) Å, γ = 90°
Volume2205.28 (6) ų
Z8
Density (calculated)1.381 Mg/m³
Absorption coefficient0.11 mm⁻¹
F(000)976
Crystal size0.36 x 0.20 x 0.19 mm
Theta range for data collection2.3 to 28.8°
Index ranges-12<=h<=12, -12<=k<=12, -33<=l<=33
Reflections collected19602
Independent reflections2917 [R(int) = 0.036]
Completeness to theta = 28.8°99.8 %
Absorption correctionMulti-scan
Max. and min. transmission0.979 and 0.961
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2917 / 0 / 163
Goodness-of-fit on F²1.06
Final R indices [I>2sigma(I)]R1 = 0.037, wR2 = 0.091
R indices (all data)R1 = 0.040, wR2 = 0.099
Largest diff. peak and hole0.25 and -0.19 e.Å⁻³

Cyclopentene (B43876) Dicarboxylic Acid Derivatives

The introduction of a double bond into the cyclopentane ring of this compound leads to the formation of cyclopentene dicarboxylic acid derivatives. These unsaturated compounds are valuable synthetic intermediates.

One approach to synthesize these derivatives is through the dehydrogenation of the saturated cyclopentane ring. This can be achieved using various catalytic systems. For example, a palladium-catalyzed system can facilitate the controlled dehydrogenation of cyclopentane carboxylic acids to provide difunctionalized cyclopentenes.

Conversely, cyclopentene dicarboxylic acids can serve as precursors to saturated cyclopentane dicarboxylic acids. For instance, the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid in the presence of a Raney nickel catalyst yields cis-1,2-cyclopentanedicarboxylic acid. prepchem.com This reaction proceeds with the uptake of one equivalent of hydrogen to reduce the double bond. prepchem.com

Formation and Characterization of Metal Carboxylates and Coordination Complexes

The carboxylic acid groups of this compound and its derivatives can coordinate to metal ions to form metal carboxylates and coordination complexes. These complexes can exhibit a wide range of structures and properties, from discrete molecular species to extended metal-organic frameworks (MOFs).

The coordination chemistry of cyclopentane dicarboxylates is an active area of research. For example, cobalt-based MOFs have been synthesized using 1,2,3,4-cyclopentane-tetracarboxylic acid as the organic linker. These materials exhibit interesting electrochemical properties and have potential applications in energy storage. The flexible nature of the cyclopentane ring in the linker molecule can lead to the formation of unique three-dimensional frameworks.

Spectroscopic and Structural Elucidation of Cyclopentane 1,1 Dicarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For cyclopentane-1,1-dicarboxylic acid and its derivatives, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In the ¹³C NMR spectrum of carboxylic acids, the carboxyl carbon atoms typically absorb in the range of 165 to 185 δ. libretexts.org Saturated aliphatic acids, like this compound, are expected to appear towards the downfield end of this range (around 185 δ). libretexts.org For instance, the carboxyl carbon of the related cyclopentanecarboxylic acid appears near 170 δ. libretexts.org

The ¹H NMR spectrum is characterized by the acidic proton of the carboxyl group, which typically appears as a singlet near 12 δ. libretexts.org The precise chemical shift of this proton is sensitive to concentration and the solvent used, as these factors influence the extent of hydrogen bonding. libretexts.org In a study of cis-1,3-cyclopentanedicarboxylic acid in DMSO, the methylene (B1212753) α-protons were observed as a complex multiplet at 2.70 ppm, while the protons on C2 appeared as two separate sets of doublet of triplets at 2.10 and 1.87 ppm. acs.org

A study on cis-1,3-cyclopentanedicarboxylic acid and its mono- and dianions in a DMSO solution utilized vicinal proton-proton coupling constants (³J(HH)) to establish conformational populations. nih.gov Theoretical estimations of these coupling constants were derived from optimized structures at the B3LYP/6-31G(2d,2p) level. nih.gov The diacid was found to adopt multiple conformations, while its ionized forms existed in single conformations. nih.gov

Interactive Table: Representative NMR Data for Cyclopentane (B165970) Carboxylic Acid Derivatives.

CompoundNucleusChemical Shift (ppm)MultiplicityNotes
Cyclopentanecarboxylic acid¹H~12SingletCarboxyl proton, concentration dependent libretexts.org
Cyclopentanecarboxylic acid¹³C~170-Carboxyl carbon libretexts.org
cis-1,3-Cyclopentanedicarboxylic acid¹H2.70MultipletMethylene α-protons acs.org
cis-1,3-Cyclopentanedicarboxylic acid¹H2.10, 1.87Doublet of tripletsProtons on C2 acs.org
Diethyl 2,2-diallylmalonate¹H1.25TripletOCH₂CH
Diethyl 2,2-diallylmalonate¹H2.64DoubletCH₂=CHCH
Diethyl 2,2-diallylmalonate¹H4.19QuartetOCH ₂CH₃
Diethyl 2,2-diallylmalonate¹H5.10MultipletCH ₂=CHCH₂
Diethyl 2,2-diallylmalonate¹H5.66MultipletCH₂=CH CH₂
Diethyl 2,2-diallylmalonate¹³C14.16-OCH₂C H₃
Diethyl 2,2-diallylmalonate¹³C36.76-CH₂=CHC H₂
Diethyl 2,2-diallylmalonate¹³C57.24-Quaternary Carbon
Diethyl 2,2-diallylmalonate¹³C61.23-OC H₂CH₃
Diethyl 2,2-diallylmalonate¹³C119.15-C H₂=CHCH₂
Diethyl 2,2-diallylmalonate¹³C132.36-CH₂=C HCH₂

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the characteristic functional groups within a molecule. For this compound, the carboxylic acid groups present distinct absorption bands.

The O-H bond of the carboxyl group gives rise to a very broad absorption in the range of 2500 to 3300 cm⁻¹. libretexts.org The C=O (carbonyl) bond exhibits a strong absorption between 1710 and 1760 cm⁻¹. libretexts.org The position of this C=O stretch is dependent on whether the acid exists as a monomer or a hydrogen-bonded dimer. libretexts.org Monomeric carboxylic acids absorb at a higher frequency (around 1760 cm⁻¹), while the more common dimeric form, stabilized by hydrogen bonding, absorbs at a lower frequency (around 1710 cm⁻¹). libretexts.org Conjugation with a double bond or an aromatic ring can lower the C=O stretching frequency by 20 to 30 cm⁻¹. libretexts.org

In aqueous solutions, the IR spectra of carboxylic acids are influenced by hydration. The C=O band for the un-ionized acid is typically observed around 1723 cm⁻¹. acs.org For instance, the IR spectrum of cyclopentanecarboxylic acid shows these characteristic absorptions. nist.govchemicalbook.com

Interactive Table: Characteristic IR Absorptions for Carboxylic Acids.

Functional GroupBondAbsorption Range (cm⁻¹)IntensityNotes
Carboxylic AcidO-H2500-3300BroadIndicates hydrogen bonding libretexts.org
Carboxylic AcidC=O1710-1760StrongDimeric form absorbs around 1710 cm⁻¹ libretexts.org
Carboxylic AcidC-O1210-1320Medium
AlkaneC-H2850-2960Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation.

For carboxylic acids, electron impact (EI) ionization often leads to characteristic fragmentation patterns. In short-chain carboxylic acids, prominent peaks can arise from the loss of an OH group (M-17) or a COOH group (M-45) due to the cleavage of bonds adjacent to the carbonyl group. libretexts.org

Interactive Table: Common Mass Spectral Fragments for Carboxylic Acids.

FragmentMass LossDescription
[M-OH]⁺17Loss of a hydroxyl radical
[M-COOH]⁺45Loss of a carboxyl group
[M-H₂O]⁺18Loss of a water molecule (less common)

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Determination of Absolute and Relative Stereochemistry and Conformations

X-ray crystallography is a powerful method for determining the relative and absolute stereochemistry of chiral molecules. For derivatives of cyclopentanedicarboxylic acid, this technique can unambiguously establish the cis or trans relationship of the carboxylic acid groups. For example, the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid were successfully characterized using X-ray crystallography, revealing that both isomers exist as zwitterions in the solid state. cdnsciencepub.comcdnsciencepub.com The analysis also detailed the conformation of the five-membered ring, identifying it as a C1-envelope in the cis isomer and a C3-envelope in the major component of the trans isomer. cdnsciencepub.com The introduction of substituents on the cyclopentane ring can favor certain conformations due to steric effects or intramolecular interactions. acs.org

Computational and Theoretical Chemistry Studies of Cyclopentane 1,1 Dicarboxylic Acid

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for studying the electronic structure and energy of molecules like Cyclopentane-1,1-dicarboxylic acid. While specific ab initio or DFT studies exclusively focused on this molecule are not abundant in the literature, the application of these methods to similar dicarboxylic acids is well-established.

Ab initio calculations, which are based on the principles of quantum mechanics without empirical parameters, can provide highly accurate molecular properties. However, their computational cost can be significant. DFT, on the other hand, offers a balance between accuracy and computational efficiency by approximating the electron correlation energy. nih.gov

For this compound, DFT calculations would typically be employed to:

Determine the optimized molecular geometry.

Calculate vibrational frequencies to compare with experimental infrared and Raman spectra.

Predict thermodynamic properties such as enthalpy of formation and Gibbs free energy.

Direct energy minimization using DFT is a common approach to locate stable molecular configurations. nih.gov The choice of functional and basis set is crucial for the accuracy of these calculations and is typically validated against experimental data or higher-level ab initio methods.

Transition State Characterization and Reaction Mechanism Modeling

In this related study, ab initio calculations were used to investigate the reaction pathway. researchgate.netfigshare.com The key findings, which can be extrapolated to this compound, include:

The identification of transition states and endiol intermediates. researchgate.netfigshare.com

The characterization of a concerted mechanism involving a six-membered ring transition state for the simultaneous breaking of the C-C bond and formation of an O-H bond. researchgate.netfigshare.com

Computational identification of these transition states is achieved by locating a stationary point on the potential energy surface with exactly one imaginary frequency, the normal mode of which corresponds to the reaction coordinate. researchgate.netfigshare.com

The energy difference between reactants, transition states, and products allows for the determination of activation energies and reaction thermodynamics, which govern the reaction rate and equilibrium position.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The cyclopentane (B165970) ring is not planar and can adopt various puckered conformations. The presence of two carboxylic acid groups at the same carbon atom introduces further conformational flexibility through the rotation of the carboxyl groups. Understanding the conformational landscape is crucial as different conformers can have distinct energies and reactivities. nih.gov

While direct energy minimization with DFT can identify local energy minima, it may not fully capture the complete conformational landscape, especially in condensed phases where intermolecular interactions are significant. nih.gov To address this, ab initio molecular dynamics (AIMD) simulations are a powerful tool. nih.gov AIMD can simulate the dynamic behavior of the molecule over time, providing a more realistic picture of the accessible conformations and the transitions between them. nih.gov

For dicarboxylic acids in general, studies have shown that intermolecular hydrogen bonding plays a crucial role in stabilizing certain conformers that might not be predicted to be thermally accessible by static calculations alone. nih.gov Molecular dynamics simulations can also reveal the influence of the solvent environment on the conformational distribution.

Prediction of Electronic Structure and Reactivity Parameters

Computational methods are adept at predicting various electronic structure properties and reactivity parameters that provide a deeper understanding of a molecule's chemical behavior. For this compound, these parameters can be readily calculated using DFT.

Key electronic structure and reactivity parameters that can be predicted include:

ParameterDescriptionRelevance
Highest Occupied Molecular Orbital (HOMO) Energy The energy of the outermost electron-occupied orbital.Relates to the ability to donate electrons; higher HOMO energy suggests greater reactivity towards electrophiles.
Lowest Unoccupied Molecular Orbital (LUMO) Energy The energy of the lowest energy electron-unoccupied orbital.Relates to the ability to accept electrons; lower LUMO energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally indicates higher reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for electrostatic interactions.
Atomic Charges The distribution of electron density among the atoms in the molecule.Provides insight into the polarity of bonds and the reactivity of different atomic sites.

These parameters are invaluable for rationalizing and predicting the reactivity of this compound in various chemical reactions. For instance, the MEP would highlight the acidic protons of the carboxylic acid groups as regions of positive potential, susceptible to attack by bases.

Applications and Emerging Research Areas of Cyclopentane 1,1 Dicarboxylic Acid

Medicinal and Pharmaceutical Chemistry Applications

The rigid, three-dimensional structure of the cyclopentane (B165970) ring makes it an attractive core for medicinal chemists. However, specific research detailing the use of Cyclopentane-1,1-dicarboxylic acid in the following pharmaceutical applications is limited.

Design and Evaluation of Enzyme Inhibitors and Biological Modulators

The design of enzyme inhibitors often relies on molecules that can mimic the structure of a substrate or bind tightly to an active site. While the gem-dicarboxylic acid moiety of this compound could theoretically interact with biological targets, specific studies evaluating it as an enzyme inhibitor or biological modulator are not prominent in the scientific literature. For comparison, the related compound, cyclopropane-1,1-dicarboxylic acid, has been studied as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase. nih.gov Furthermore, derivatives of other cyclopentane structures, such as cyclopentane-1,2-diones, have been investigated as potential bioisosteres for the carboxylic acid functional group in the design of thromboxane A2 receptor antagonists. nih.gov

Utilization as a Molecular Scaffold for Novel Therapeutic Compound Design

A molecular scaffold serves as the core structure upon which functional groups are appended to create new therapeutic compounds. The cyclopentane ring is valued for its conformational properties in drug design. nih.gov Its rigidity, compared to linear aliphatic chains, can help in positioning substituents in a defined spatial orientation to optimize interaction with a biological target. While the cyclopentane framework is a common motif in medicinal chemistry, specific examples of this compound being used as the primary scaffold for a library of novel therapeutic compounds are not extensively reported. Research on related structures, like cyclopentane-1,3-diones, has demonstrated their use as a scaffold to replace a carboxylic acid group in drug design, leading to potent thromboxane receptor antagonists. acs.org

Development of Positron Emission Tomography (PET) Imaging Agents

PET is a powerful diagnostic imaging technique that utilizes radiotracers to visualize and measure biological processes. The development of novel PET tracers is a significant area of research. While various molecules can be labeled with positron-emitting radionuclides like Carbon-11 or Fluorine-18, there is no specific literature available that describes the synthesis of a PET imaging agent directly from this compound. The synthesis of PET tracers like [11C]Carfentanil, for example, involves the methylation of a carboxylate precursor, but this precursor is not derived from the compound . nih.gov

Polymer Science and Advanced Materials Chemistry

Dicarboxylic acids are a cornerstone of polymer chemistry, serving as one of the key monomers in the synthesis of step-growth polymers such as polyesters and polyamides.

Incorporation as Monomers in Polymer and Copolymer Synthesis

The synthesis of polyesters and polyamides involves the polycondensation of a dicarboxylic acid (or its derivative) with a diol or a diamine, respectively. libretexts.orgscience-revision.co.ukcsbsju.edu Aliphatic and aromatic dicarboxylic acids like adipic acid and terephthalic acid are widely used for this purpose. libretexts.org The incorporation of cycloaliphatic monomers, such as derivatives of cyclohexanedicarboxylic acid, is known to impart unique properties like improved thermal stability and modified flexibility to the resulting polyesters. mdpi.com

Despite this general principle, there is a lack of specific studies or patents detailing the use of this compound as a monomer in the synthesis of polymers or copolymers. The geminal arrangement of the carboxyl groups on a single carbon atom may present steric challenges and influence the resulting polymer's chain conformation and material properties in ways that differ significantly from its 1,2- or 1,3-substituted isomers.

Application as Cross-linking Agents in Polymer Systems

This compound, as a dicarboxylic acid, possesses the inherent potential to function as a cross-linking agent in polymer systems. The two carboxylic acid groups can react with functional groups on polymer chains, such as hydroxyl or amine groups, to form ester or amide linkages, respectively. This process creates a three-dimensional network structure, transforming individual polymer chains into a more rigid and stable material.

The general principle of using dicarboxylic acids as cross-linking agents is well-established, particularly in the formation of hydrogels. For instance, polyvinyl alcohol (PVA) hydrogels can be effectively cross-linked with various polycarboxylic acids. This cross-linking reduces the hydrophilicity of PVA, preventing it from dissolving in water while still allowing for significant water absorption within its porous structure researchgate.net. The type and concentration of the dicarboxylic acid cross-linker can significantly influence the properties of the resulting polymer network, including pore size, swelling capacity, and mechanical strength researchgate.net. Covalent bonds formed during this process are typically stable and irreversible, leading to durable materials with high mechanical and thermal stability. While specific studies detailing the use of this compound as a cross-linking agent are not prevalent in the reviewed literature, its chemical structure aligns with the necessary characteristics for such applications.

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

In the field of materials science, the design of organic ligands is crucial for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers with desired topologies and properties. This compound presents an interesting candidate as a ligand due to its rigid gem-dicarboxylate substitution on a non-planar cyclopentane ring. This specific geometry can lead to the formation of unique and complex coordination networks.

Research into related cyclopentane-based ligands has demonstrated their utility in constructing novel MOFs. For example, a study on a cobalt-based MOF utilized 1,2,3,4-cyclopentane-tetracarboxylic acid as the organic linker nih.govrsc.orgrsc.org. The findings from this research highlighted that the cyclopentane ring offers greater structural flexibility compared to more rigid aromatic linkers. This flexibility can lead to improved electrochemical activity and an increased capacity for charge storage, making such MOFs promising materials for applications like hybrid supercapacitors rsc.orgrsc.org. The unique molecular structure of cyclopentane-tetracarboxylic acid, with its multiple carboxylic groups, allows for various coordination modes and can result in a more complex and flexible coordination environment for the metal ion nih.govrsc.org. Although this research was conducted on a tetracarboxylic acid derivative, it underscores the potential of the cyclopentane backbone in designing functional MOFs. The geminal arrangement of the carboxylate groups in this compound would likely lead to different coordination geometries and framework topologies compared to its vicinal or other isomers, offering a pathway to new materials with potentially unique properties.

Supramolecular Chemistry and Host-Guest Interactions

Formation of Adducts with Organic Polyamines and Other Guests

The dicarboxylic acid functionality of this compound makes it a prime candidate for forming supramolecular adducts with organic polyamines and other guest molecules. The acidic protons of the carboxylic acid groups can readily engage in proton transfer or hydrogen bonding interactions with the basic nitrogen atoms of polyamines. This can lead to the formation of well-defined, crystalline organic salts or co-crystals. The stoichiometry and structure of these adducts are governed by the pKa values of the acid and the polyamine, as well as their respective sizes, shapes, and conformational preferences. While direct studies on the adducts of this compound with specific polyamines are not extensively documented in the available literature, the principles of such interactions are fundamental to supramolecular chemistry. The formation of these complexes is driven by the strong and directional nature of the charge-assisted hydrogen bonds between the carboxylate anions and the protonated amine cations.

Principles of Crystal Engineering and Directed Self-Assembly via Hydrogen Bonding

Crystal engineering relies on the understanding and utilization of intermolecular interactions to design and synthesize new crystalline solids with desired structures and properties. For carboxylic acids, the most common and predictable hydrogen-bonding interaction is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds . This robust supramolecular synthon is a cornerstone of crystal engineering with carboxylic acids .

In the case of this compound, the two carboxylic acid groups are attached to the same carbon atom. This geminal substitution pattern imposes specific geometric constraints that will influence its self-assembly in the solid state. While the crystal structure of this compound is not detailed in the reviewed literature, studies on related cyclopentane carboxylic acid derivatives provide valuable insights. For instance, the crystal structure of 1-hydroxycyclopentane-1-carboxylic acid reveals that intermolecular O-H···O hydrogen bonds link the molecules into two-dimensional layers researchgate.net. This indicates a strong tendency for these cyclopentane derivatives to form extended hydrogen-bonded networks. The self-assembly of this compound is therefore expected to be dominated by hydrogen bonding, potentially leading to the formation of tapes, sheets, or more complex three-dimensional architectures, depending on the interplay between the carboxylic acid dimer formation and other possible hydrogen bonding motifs.

Investigation as a Non-Classical Carboxylic Acid Isostere

The concept of isosterism, where one functional group is replaced by another with similar physical and chemical properties, is a key strategy in medicinal chemistry to modulate the biological activity, pharmacokinetic properties, and toxicity of drug candidates. The carboxylic acid group is a common pharmacophore, but its presence can sometimes lead to undesirable properties such as poor membrane permeability and metabolic instability nih.gov. This has led to the investigation of various non-classical carboxylic acid isosteres.

Cyclopentane-based moieties have emerged as promising candidates in this area. Specifically, cyclopentane-1,2-dione and cyclopentane-1,3-dione have been evaluated as potential bioisosteres of the carboxylic acid functional group nih.govresearchgate.netresearchgate.net. Studies have shown that cyclopentane-1,3-diones exhibit pKa values that fall within the range of carboxylic acids and can form stable 1:1 salt complexes with amidines, mimicking the behavior of carboxylic acids nih.gov. Furthermore, derivatives of a known thromboxane A2 receptor antagonist where the carboxylic acid was replaced by a cyclopentane-1,2-dione or cyclopentane-1,3-dione moiety were found to be potent antagonists, with activities comparable to the parent carboxylic acid nih.govresearchgate.netresearchgate.net. These findings suggest that the cyclopentane ring system can effectively present the necessary acidic and hydrogen-bonding features to mimic a carboxylic acid. Although this compound itself has not been the direct subject of such isosteric replacement studies in the reviewed literature, the success of its close structural relatives highlights the potential of the cyclopentane scaffold in the design of non-classical carboxylic acid isosteres.

Agricultural Chemistry Research and Agrochemical Development

In the search for new and effective agrochemicals, researchers often explore novel molecular scaffolds. While direct applications of this compound in agrochemical development are not widely reported, research on structurally similar compounds suggests potential avenues for its use.

A notable example is the investigation of cyclopropane-1,1-dicarboxylic acid (CPD) analogues as herbicides nih.gov. CPD is known to be an inhibitor of ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway in plants nih.gov. A study involving the synthesis and herbicidal activity testing of a series of CPD analogues found that some of these compounds displayed moderate activity against certain plant species nih.gov. This research provides a basis for exploring derivatives of other cycloalkane-1,1-dicarboxylic acids, including this compound, as potential KARI inhibitors and, consequently, as herbicides. The cyclopentane ring could offer different steric and electronic properties compared to the cyclopropane (B1198618) ring, potentially leading to altered binding affinity for the target enzyme and improved herbicidal efficacy.

Insufficient Information Available to Fulfill Request

Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that there is a lack of specific research material available to adequately address the outlined sections on its applications in catalysis, ligand development, and environmental chemistry.

The performed searches did not yield sufficient information regarding the use of this compound in the following designated areas:

Environmental Chemistry Research:

Application as Model Compounds in Studies of Environmental Contaminants (e.g., Naphthenic Acids):Although there is a well-established connection between cyclopentane-based carboxylic acids and the broader class of environmental contaminants known as naphthenic acids, no specific research was found that utilizes this compound as a model compound for studying these contaminants.

Due to the absence of specific and relevant research findings for this compound within the requested domains, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and content requirements. Further research and publication on the specific applications of this compound are needed before such an article can be written.

Advanced Analytical Methodologies Applied to Cyclopentane 1,1 Dicarboxylic Acid

Chromatographic Techniques for Separation and Quantification (e.g., GC/MS, HPLC)

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate components from a mixture for subsequent identification and quantification. nih.gov For a non-volatile and polar compound like Cyclopentane-1,1-dicarboxylic acid, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are principal techniques, often coupled with mass spectrometry (MS) for enhanced detection and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS):

The analysis of dicarboxylic acids by GC typically requires a derivatization step to convert the non-volatile acids into more volatile esters or silyl (B83357) derivatives. nih.gov This process is crucial as underivatized dicarboxylic acids are generally not suitable for GC analysis due to their low volatility and tendency to thermally decompose. chromforum.org For this compound, esterification to its dimethyl or diethyl ester would be a common approach.

Following derivatization, the sample is introduced into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coating the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a key characteristic for identification.

The eluted components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, allowing for definitive identification of the derivatized this compound. While specific research detailing the GC-MS analysis of this compound is not prevalent in the reviewed literature, the general methodology for dicarboxylic acids is well-established. For instance, studies on dicarboxylic acids in atmospheric aerosols utilize GC-MS for their identification and quantification after derivatization. nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound, without the need for derivatization. sielc.com The separation is achieved by injecting a solution of the sample into a column containing a stationary phase, through which a liquid mobile phase is pumped at high pressure.

For dicarboxylic acids, reversed-phase HPLC is a common mode, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with an acidic modifier like formic or phosphoric acid to ensure the carboxylic acid groups are protonated. sielc.com The separation is based on the differential partitioning of the analyte between the two phases.

The detection of this compound can be achieved using a variety of detectors. A Ultraviolet (UV) detector can be used, although the carboxyl groups themselves are not strong chromophores. More commonly, and for greater sensitivity and specificity, an HPLC system is coupled to a mass spectrometer (LC-MS). This provides both retention time data and mass spectral data for unambiguous identification and quantification. Commercial suppliers of this compound often provide HPLC and LC-MS data as part of their quality control, confirming the utility of this technique for this specific compound. bldpharm.com

Analytical TechniquePrincipleApplication to this compound
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.Requires derivatization to a volatile ester. Provides high-resolution separation and structural confirmation through mass spectra.
HPLC Separation of compounds in the liquid phase based on differential partitioning between a stationary and mobile phase.Can be analyzed directly without derivatization using reversed-phase conditions. Provides quantification and can be coupled with MS for enhanced identification.

Electrochemical Characterization Methods

Electrochemical methods probe the redox properties of molecules, providing insights into their electronic structure and reactivity. For organic molecules like this compound, techniques such as cyclic voltammetry can be employed to study their oxidation and reduction behavior.

Studies on the electrochemical behavior of related compounds, such as S-derivatives of 2-amino cyclopentene-1-dithiocarboxylic acid, have utilized techniques like polarography, coulometry, and voltammetry to characterize their anodic oxidation processes. ijcce.ac.ir Research on metal-organic frameworks (MOFs) incorporating cyclopentane-tetracarboxylic acid has also employed electrochemical methods to understand the redox activity of the resulting materials. rsc.orgrsc.org

The electrochemical characterization of this compound itself is not extensively documented in the available literature. However, it can be hypothesized that its electrochemical behavior would be largely dictated by the stability of the cyclopentane (B165970) ring and the influence of the two carboxylic acid groups on the electron transfer processes at the electrode surface. The potential required for oxidation or reduction would provide information about the energy levels of its molecular orbitals.

Hyperpolarized Carbon-13 Magnetic Resonance Spectroscopic Imaging

Hyperpolarized Carbon-13 Magnetic Resonance Spectroscopic Imaging (HP ¹³C-MRSI) is a cutting-edge, non-invasive imaging technique that allows for the real-time monitoring of metabolic pathways in vivo. nih.govmdpi.com The method relies on a process called dynamic nuclear polarization (DNP), which dramatically increases the nuclear spin polarization of ¹³C-labeled substrates by orders of magnitude over thermal equilibrium levels. nih.gov This massive signal enhancement enables the detection of the labeled compound and its metabolic products in living systems. snmjournals.org

The application of HP ¹³C-MRSI to dicarboxylic acids is an active area of research, particularly in the context of developing pH-sensitive imaging agents. rsc.orgnih.gov The chemical shift of a ¹³C-labeled carboxyl group can be sensitive to the protonation state of the acid. As the pH of the environment changes, the equilibrium between the protonated (–COOH) and deprotonated (–COO⁻) forms shifts, leading to a measurable change in the ¹³C NMR signal.

While specific studies on the hyperpolarization of this compound were not found, research on other dicarboxylic acids, such as diethylmalonic acid, has demonstrated their potential as pH sensors for imaging. nih.gov In such studies, the ¹³C-labeled dicarboxylic acid is hyperpolarized and introduced into the system of interest. The resulting ¹³C MR spectrum shows a pH-dependent chemical shift, which can be used to map the pH distribution within a sample or even in vivo. nih.gov

Future Research Directions and Unexplored Avenues for Cyclopentane 1,1 Dicarboxylic Acid

Elucidation of Uncharted Reaction Pathways

The reactivity of Cyclopentane-1,1-dicarboxylic acid is largely governed by its two carboxylic acid groups attached to the same carbon atom. While reactions like esterification and decarboxylation are known, a deeper exploration of its chemical transformations could unveil novel synthetic methodologies.

One key area for future investigation is the regioselective monodecarboxylation under various catalytic conditions. evitachem.com Thermal decarboxylation is known to yield cyclopentanecarboxylic acid, but the development of milder, more selective catalytic systems could provide access to a wider range of monofunctionalized cyclopentanes. evitachem.com Computational studies have been employed to understand the diastereoselective decarboxylation of related cyclopentene (B43876) dicarboxylic acid derivatives, and similar in-silico investigations could predict and guide the exploration of new reaction pathways for this compound. researchgate.net

Furthermore, stereoselective synthesis of derivatives is an area ripe for exploration. An approach involving alkylidenecarbene C-H insertion has been noted for establishing a chiral quaternary center at the C1 position, and further investigation into different carbene precursors and catalysts could lead to highly enantioselective transformations. evitachem.com The development of catalytic asymmetric decarboxylative functionalization, where one carboxyl group is replaced by another functional group in a stereocontrolled manner, represents a significant and challenging future research direction.

Reaction TypePotential Catalyst/ConditionExpected OutcomeReference
Catalytic MonodecarboxylationTransition Metal ComplexesSelective formation of monofunctionalized cyclopentanes evitachem.com
Asymmetric Decarboxylative FunctionalizationChiral Ligand-Metal ComplexesEnantiomerically enriched cyclopentane (B165970) derivatives evitachem.com
Stereoselective C-H InsertionNovel Carbene PrecursorsHighly controlled synthesis of chiral quaternary centers evitachem.com

Exploration of Novel Derivatization Strategies and Functionalization

The two carboxylic acid groups of this compound offer multiple handles for derivatization. Future research should focus on creating a diverse library of derivatives with unique properties and functionalities.

Standard derivatizations such as esterification with various alcohols and condensation reactions with amines to form amides are foundational. evitachem.com However, the synthesis of more complex derivatives, such as macrocycles or cage compounds, by leveraging the gem-dicarboxylic acid motif, remains a largely unexplored area. The formation of bis-oxazolines from this compound has been demonstrated, and these chiral ligands could be employed in asymmetric catalysis. ru.nl

Another promising avenue is the selective functionalization of the cyclopentane ring itself, followed by transformations of the carboxylic acid groups. The introduction of substituents at other positions on the cyclopentane ring would lead to a wide array of novel compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of highly functionalized chiral cyclopentanes through catalytic enantio- and diastereoselective double Michael addition reactions has been reported for related systems, and similar strategies could be adapted for this compound derivatives. wiley-vch.de

Development of Advanced Materials with Tunable Properties

The rigid, five-membered ring and the two reactive carboxylic acid groups make this compound a promising building block for the synthesis of advanced materials. Its potential use in the development of polymers has been noted. evitachem.com

A significant area of future research lies in the synthesis and characterization of novel polyesters and polyamides. chemhume.co.ukyoutube.com By reacting this compound with a variety of diols and diamines, a range of polymers with tailored thermal and mechanical properties could be produced. The gem-dicarboxylate unit is expected to impart unique conformational constraints on the polymer backbone, potentially leading to materials with interesting properties such as enhanced rigidity or specific liquid crystalline phases. The compound has been mentioned in the context of elastomeric thermoplastic copolyetheresters, suggesting its potential to modify polymer properties. google.com

Furthermore, this compound can act as a ligand for the formation of metal-organic frameworks (MOFs). A silver-containing coordination polymer, [Ag₂(cpd)]n (where cpd is this compound), has been synthesized and shown to have a two-dimensional framework. nih.govresearchgate.netfrontiersin.org Future work could focus on synthesizing MOFs with other metal ions and exploring their properties for applications in gas storage, catalysis, and sensing.

Material TypePotential Monomers/ComponentsPotential Properties/ApplicationsReference
PolyestersVarious diolsTunable thermal and mechanical properties, liquid crystallinity chemhume.co.ukgoogle.commdpi.com
PolyamidesVarious diaminesHigh-performance polymers with enhanced rigidity evitachem.com
Metal-Organic FrameworksTransition metal ionsGas storage, catalysis, sensing nih.govresearchgate.netfrontiersin.org

Targeted Biological Activity Investigations and Pharmacological Profiling

The exploration of the biological activity of this compound and its derivatives is a promising and underexplored field. The structural rigidity of the cyclopentane ring and the potential for diverse functionalization make it an attractive scaffold for drug discovery.

A silver-coordination polymer incorporating this compound has demonstrated high cytotoxicity against both normal and carcinoma cells, suggesting a potential avenue for the development of novel anticancer agents. researchgate.net Further investigation into the mechanism of this cytotoxicity and the synthesis of other metal complexes with this ligand are warranted.

In-silico studies have also suggested that this compound may interact with the vitamin D receptor (VDR), a key target in various physiological processes. nih.gov This finding opens the door for experimental validation and the design of novel VDR modulators for the treatment of a range of diseases, including cancers, autoimmune disorders, and bone diseases. The potential for this compound derivatives to serve as building blocks in the synthesis of pharmacologically active compounds is also an important area for future research. evitachem.com

Research AreaFinding/Potential TargetFuture WorkReference
Anticancer AgentsSilver coordination polymer shows high cytotoxicitySynthesis and screening of other metal complexes, mechanistic studies researchgate.net
Vitamin D Receptor ModulationIn-silico prediction of binding to VDRExperimental validation, synthesis of derivatives as VDR modulators nih.gov
Drug SynthesisUse as a versatile building blockDesign and synthesis of novel bioactive molecules evitachem.com

Advancements in Sustainable Synthesis and Environmental Remediation Approaches

Developing green and sustainable methods for the synthesis of this compound is a critical area for future research. Current synthetic routes often involve multiple steps and the use of potentially hazardous reagents. evitachem.com

Future efforts should focus on the development of catalytic, one-pot syntheses from readily available starting materials. For instance, the direct carboxylation of a suitable cyclopentane precursor using CO₂ as a C1 source would be a highly atom-economical and environmentally friendly approach. The synthesis of related cyclopropane-1,1-dicarboxylic acid derivatives has been achieved using phase-transfer catalysis, a technique that can often be made more sustainable. orgsyn.org Exploring similar methodologies for the synthesis of this compound could be a fruitful avenue. The use of greener solvents and energy-efficient reaction conditions should also be prioritized.

While there is currently no specific information on the use of this compound in environmental remediation, its ability to form coordination complexes with metal ions suggests a potential application in the removal of heavy metals from contaminated water. Future research could involve synthesizing polymers or functionalized materials incorporating this moiety and evaluating their efficacy as sorbents for environmental pollutants.

Q & A

Q. What are the established synthetic routes for Cyclopentane-1,1-dicarboxylic acid, and how do reaction conditions influence yield?

this compound can be synthesized via cyclization of diethyl malonate derivatives using sodium ethoxide, followed by hydrolysis. For example, cyclobutane analogs are produced by heating cyclopropane-1,1-dicarboxylate esters and hydrolyzing the resulting intermediates . Reaction conditions such as temperature (e.g., 160°C for decarboxylation) and solvent selection (e.g., methanol for ammonia-mediated ring-opening) critically affect yield and purity. Recrystallization from polar solvents like water or methanol is recommended for purification .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the absence of ester groups post-hydrolysis and verify cyclopentane ring substitution patterns (e.g., δ ~12.6 ppm for carboxylic protons in DMSO) .
  • IR Spectroscopy : Peaks at ~1737 cm⁻¹ (C=O stretching) and 3254 cm⁻¹ (N-H stretching for amide derivatives) .
  • Mass Spectrometry (HPLC-ESI-MS) : For quantifying trace impurities and validating molecular weight .

Q. How can the purity of this compound be assessed post-synthesis?

Purity is typically evaluated via:

  • High-Performance Liquid Chromatography (HPLC) : Using reverse-phase columns and UV detection at 210 nm .
  • Melting Point Analysis : A sharp mp range (e.g., 237–238°C for derivatives) indicates high crystallinity .
  • Elemental Analysis (EA) : To confirm C/H/O/N ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can the cis/trans configurations of this compound derivatives be experimentally distinguished?

  • Decarboxylation Analysis : Decarboxylation of cis-isomers produces meso monocarboxylic acids, while trans-isomers yield a racemic mixture .
  • Ring Formation Tests : cis-configured derivatives readily form cyclic anhydrides under mild conditions (e.g., acetic anhydride), whereas trans-isomers do not .
  • X-ray Crystallography : Resolves bond angles (e.g., cyclopentane ring deviations of ~0.6 Å) and hydrogen-bonding networks unique to each configuration .

Q. What strategies resolve contradictions in reactivity data between this compound and its cyclopropane analogs?

  • Comparative Kinetic Studies : Assess steric and electronic effects. For example, cyclopropane-1,1-dicarboxylic acid exhibits higher reactivity in ring-opening polymerizations due to greater ring strain (85–105 kJ/mol vs. ~25 kJ/mol for cyclopentane) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states for esterification or amidation reactions .

Q. How does the cyclopentane ring conformation influence the acidity of dicarboxylic acid groups?

X-ray crystallography reveals that envelope conformations (e.g., C2 deviation of 0.626 Å) alter hydrogen-bonding networks, reducing pKa values by stabilizing deprotonated forms. This is corroborated by potentiometric titrations showing pH-dependent solubility in aqueous methanol .

Q. What are the applications of this compound in materials science?

  • Polymer Synthesis : Living ring-opening polymerization of ester derivatives yields poly(trimethylene-1,1-dicarboxylates) with controlled molecular weights (Đ < 1.2) .
  • Metal-Organic Frameworks (MOFs) : As a linker for lanthanide-based MOFs, enhancing proton conductivity via hydrogen-bonded networks (e.g., σ = 10⁻³ S/cm at 80°C) .

Methodological Notes

  • Safety : While not commercial, handle this compound with PPE (gloves, goggles) due to skin corrosion risks (H315/H319) .
  • Data Validation : Cross-reference spectral data with databases like Beilstein (No. 1864823) or PubChem (Substance ID 24861158) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentane-1,1-dicarboxylic acid
Reactant of Route 2
Cyclopentane-1,1-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.